molecular formula C15H19N3O2 B2785618 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea CAS No. 2034439-85-3

1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea

カタログ番号 B2785618
CAS番号: 2034439-85-3
分子量: 273.336
InChIキー: OKQGNYIFPWAJSQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

作用機序

1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a critical role in the activation of B cells and other immune cells. By inhibiting BTK, this compound can block the activation of these cells and prevent the production of inflammatory cytokines. This mechanism of action makes this compound a promising candidate for the treatment of autoimmune diseases and cancer.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. In vitro studies have shown that this compound can inhibit the activation of B cells and other immune cells, as well as reduce the production of inflammatory cytokines. In vivo studies have also shown that this compound can inhibit tumor growth and improve survival in animal models of cancer.

実験室実験の利点と制限

One of the main advantages of 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is its selectivity for the BTK enzyme, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, making it suitable for oral administration. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several future directions for the development of 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea as a potential treatment for cancer and autoimmune diseases. One direction is to further optimize the pharmacokinetic properties of this compound to improve its efficacy and reduce the frequency of dosing. Another direction is to investigate the potential combination of this compound with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Conclusion
This compound is a promising small molecule inhibitor that has shown potential as a treatment for various types of cancer and autoimmune diseases. Its selectivity for the BTK enzyme and good pharmacokinetic properties make it a promising candidate for further development. However, further studies are needed to evaluate its safety and efficacy in clinical trials.

合成法

1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of tert-butyl isocyanate, 2-(furan-2-yl)pyridine-4-carbaldehyde, and 2-aminomethylpyridine in the presence of a catalyst. The resulting product is then purified using chromatography to obtain this compound as a white solid.

科学的研究の応用

1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and immune cells, suggesting that it may be a potential treatment for various types of cancer and autoimmune diseases. In vivo studies have also shown that this compound can inhibit tumor growth and improve survival in animal models of cancer.

特性

IUPAC Name

1-tert-butyl-3-[[2-(furan-2-yl)pyridin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-15(2,3)18-14(19)17-10-11-6-7-16-12(9-11)13-5-4-8-20-13/h4-9H,10H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQGNYIFPWAJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=CC(=NC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。